N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O2/c23-19-8-3-7-17(13-19)22(26)24-14-20(21-9-4-12-27-21)25-11-10-16-5-1-2-6-18(16)15-25/h1-9,12-13,20H,10-11,14-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRSXGJYWMZXSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)F)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327188 | |
| Record name | N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51090498 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898433-13-1 | |
| Record name | N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-fluorobenzamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Isoquinoline Moiety: Starting from a suitable precursor, the isoquinoline ring can be constructed through Pictet-Spengler or Bischler-Napieralski cyclization.
Attachment of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction such as Suzuki or Heck coupling.
Formation of the Amide Bond: The final step would involve the formation of the amide bond between the fluorobenzoyl chloride and the amine group of the intermediate compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the isoquinoline moiety.
Reduction: Reduction reactions could target the carbonyl group in the amide bond.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzene ring or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Conditions for substitution reactions may involve halogenating agents or nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Cancer Treatment
Recent studies highlight the compound's potential as an anti-cancer agent. Its structure, which incorporates a furan moiety and a dihydroisoquinoline fragment, has been linked to various biological activities.
Mechanism of Action:
- Multi-Kinase Inhibition: The compound exhibits inhibitory effects on multiple kinases involved in cancer cell proliferation. It has shown promising results against different cancer cell lines, including breast and prostate cancers, by disrupting key signaling pathways that promote tumor growth .
- IC50 Values: Some derivatives of this compound have demonstrated low IC50 values (e.g., 0.23 nM against specific targets), indicating high potency compared to standard treatments like afatinib and osimertinib .
Case Studies:
- In vitro studies have demonstrated that N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-fluorobenzamide can inhibit the growth of various cancer cell lines, showing significant promise for further development as an anti-cancer drug .
Antifungal Activity
The compound has also been investigated for its antifungal properties. Research indicates that derivatives containing the dihydroisoquinoline structure exhibit effective antifungal activity against a range of pathogenic fungi.
Research Findings:
- A study evaluated various compounds with similar structures against phytopathogenic fungi and found that many exhibited significant antifungal activities at concentrations as low as 50 μg/mL . The structure-activity relationship (SAR) analysis indicated that modifications to the N-phenyl group can enhance antifungal efficacy.
Neuroprotective Properties
The neuroprotective potential of compounds similar to this compound has been explored in several studies.
Mechanism:
- The incorporation of dihydroisoquinoline derivatives is associated with neuroprotective effects, potentially through the modulation of neurotransmitter systems or protection against oxidative stress .
Clinical Relevance:
- These properties suggest a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, although further research is needed to establish efficacy and safety in clinical settings.
Mechanism of Action
The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-fluorobenzamide would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Closest Analogs
The compound’s closest analogs, identified via shared ethyl-furan and benzamide backbones, are listed in . Key comparisons are summarized below:
Table 1: Structural Comparison of Target Compound and Analogs
| Compound (CAS) | Heterocyclic Amine Group | Benzamide Substituent | Key Structural Differences |
|---|---|---|---|
| 898433-13-1 (Target) | 3,4-Dihydroisoquinolin-2(1H)-yl | 3-Fluoro | Reference compound |
| 898458-12-3 | Indolin-1-yl | 3-Fluoro | Indoline vs. dihydroisoquinoline core |
| 898432-69-4 | 2,3-Dihydroindol-1-yl | 3-Methyl | Dihydroindole core; methyl vs. fluorine |
Key Observations:
Indoline/dihydroindole cores (in analogs) may reduce steric hindrance, improving solubility but possibly weakening target affinity.
Benzamide Substituent Effects :
Broader Comparison with Related Compounds
Table 2: Comparison with Compounds from and
Key Insights:
Compounds: Share the dihydroisoquinoline-benzamide scaffold but lack the furan-2-yl group. Demonstrated 57–74.5% synthetic yields, suggesting feasible scalability for the target compound . Bioactivity as BChE inhibitors highlights the dihydroisoquinoline group’s role in targeting neurological enzymes.
- Replace benzamide with benzothiazole, which may enhance DNA intercalation (common in anticancer agents).
- High purity (90.8–94.8%) and melting points (240–260°C) indicate stable crystalline forms, a benchmark for the target compound’s characterization .
Biological Activity
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure integrates a dihydroisoquinoline moiety, a furan ring, and a fluorobenzamide group, which may contribute to various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H22N4O5, with a molecular weight of approximately 434.45 g/mol. The structural features include:
- Dihydroisoquinoline core : Known for diverse pharmacological properties.
- Furan ring : Enhances reactivity and potential interactions with biological targets.
- Fluorobenzamide linkage : May enhance solubility and stability.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O5 |
| Molecular Weight | 434.45 g/mol |
| Structure | Chemical Structure |
Antitumor Activity
Preliminary studies indicate that compounds with similar structures exhibit notable antitumor properties. Research has shown that derivatives of oxalamides can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values indicating significant potency .
Neuroprotective Effects
Some dihydroisoquinoline derivatives are noted for their ability to cross the blood-brain barrier (BBB), suggesting potential applications in treating neurodegenerative diseases. These compounds may exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it could potentially inhibit kinases or other enzymes critical in cancer progression or neurodegeneration, which could be beneficial in therapeutic contexts .
Case Studies
- Anticancer Activity : A study evaluated the effects of various oxalamide derivatives on cancer cell lines, revealing that certain compounds exhibited IC50 values as low as 0.096 μM against EGFR inhibition . This suggests that this compound could be a promising candidate for further development.
- Neuroprotective Studies : In vitro studies have shown that related compounds can protect neuronal cells from apoptosis induced by neurotoxic agents, indicating potential for treating conditions like Alzheimer's disease .
The biological activities of this compound may involve several mechanisms:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to cell death in cancer cells.
- Cell Cycle Arrest : It could interfere with cell cycle progression, preventing cancer cells from proliferating.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in tumor growth and survival.
Table 2: Biological Activities and Mechanisms
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-fluorobenzamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amide coupling. For example, dihydroisoquinoline precursors (e.g., 3,4-dihydroisoquinolin-2(1H)-yl derivatives) can react with fluorobenzoyl chloride under reflux conditions using coupling agents like HATU or EDCI. Yields (64–74.5%) are maximized by controlling stoichiometry, reaction time (4–24 hrs), and purification via column chromatography or recrystallization (e.g., methanol/water mixtures) .
Q. Which spectroscopic techniques are most reliable for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) confirm substituent positions and dihydroisoquinoline/furan integration .
- Mass Spectrometry (MS) : ESI-MS or HR-ESIMS validates molecular weight (e.g., [M+H]⁺ peaks) with <2 ppm error .
- HPLC : Purity (>95%) is assessed using reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .
Q. How can fluorinated benzamide derivatives be stabilized during storage?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Use desiccants (silica gel) to avoid hydrolysis of the amide bond. Stability is monitored via periodic HPLC and NMR to detect decomposition .
Advanced Research Questions
Q. What computational approaches predict the compound’s binding affinity to neurological targets (e.g., sigma-2 receptors)?
- Methodological Answer : Use Glide docking (Schrödinger Suite) with OPLS-AA force fields for systematic conformational sampling. Refine poses via Monte Carlo simulations and score using hybrid empirical/force-field terms. Validate predictions with experimental IC₅₀ values (e.g., sigma-2 receptor binding assays) . For example, fluorobenzamide analogs showed <1 Å RMSD in pose prediction accuracy, critical for PET ligand design .
Q. How can fluorine-18 radiolabeling protocols be optimized for PET imaging applications?
- Methodological Answer : Radiolabel via nucleophilic displacement of mesylate precursors with [¹⁸F]fluoride (e.g., K₂.2.2/K₂CO₃ in acetonitrile, 100°C, 10 min). Purify using semi-preparative HPLC (C18 column, ethanol/phosphate buffer). Biodistribution studies in tumor-bearing mice (e.g., EMT-6 allografts) show tumor uptake (2.5–3.7% ID/g) and tumor-to-muscle ratios >3:1 at 2 hrs post-injection .
Q. How to resolve discrepancies in biological activity data across assay systems (e.g., in vitro vs. in vivo)?
- Methodological Answer :
- Orthogonal Assays : Compare receptor binding (e.g., sigma-2 IC₅₀) with cell viability assays (MTT) and in vivo tumor growth inhibition.
- Pharmacokinetic Profiling : Measure plasma stability (e.g., 37°C, 1 hr) and metabolic half-life (LC-MS/MS) to correlate in vitro potency with bioavailability .
- Control Variables : Standardize cell lines (e.g., CHO-K1 for receptor studies) and animal models (e.g., Balb/c mice) to reduce intersystem variability .
Q. What strategies enhance selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
